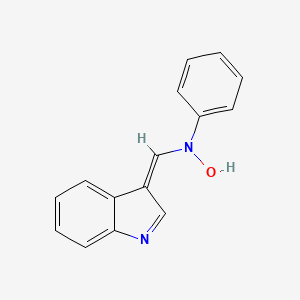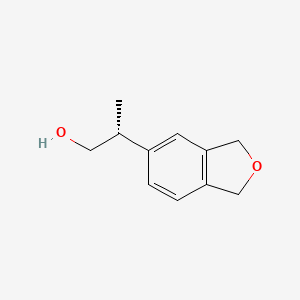
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral molecule, meaning it has a non-superimposable mirror image, and it is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol also activates the p38 MAPK pathway, which is involved in cell stress and apoptosis.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol induces apoptosis by activating caspase-3 and -9, two enzymes involved in the process of programmed cell death. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol also inhibits the expression of various proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. In Alzheimer's disease, (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the aggregation of beta-amyloid by binding to the protein and preventing its aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol in lab experiments is its specificity for cancer cells and beta-amyloid. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to have minimal toxicity to normal cells, making it a potential therapeutic agent with fewer side effects. However, one of the limitations of using (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research include the development of more efficient synthesis methods, optimization of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol's therapeutic potential, and further studies on its mechanism of action and potential use in other diseases.
Méthodes De Synthèse
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of salicylaldehyde with acetone to form 2-hydroxy-1,3-diphenylpropanone. The second step involves the reduction of the carbonyl group using sodium borohydride to form 2-hydroxy-1,3-diphenylpropanol. The final step involves the cyclization of the alcohol using p-toluenesulfonic acid to form (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol.
Applications De Recherche Scientifique
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. Studies have shown that (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
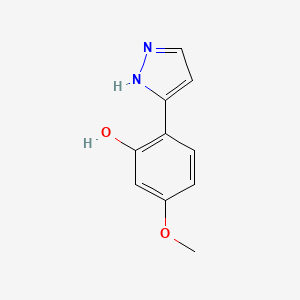
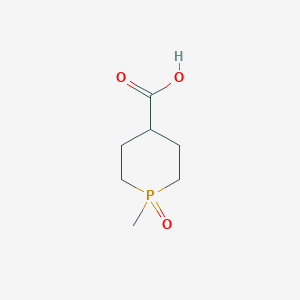

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)
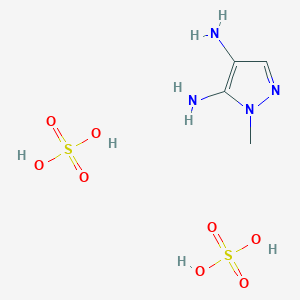

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

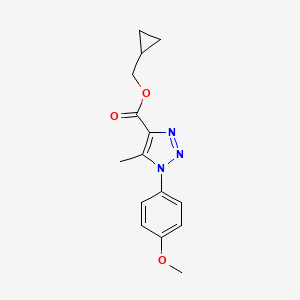
![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)
